molecular formula C24H24N2O3S B1681852 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 222716-34-9

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B1681852
M. Wt: 420.5 g/mol
InChI Key: JKIXLEKBXHMXTN-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include coupling reactions and treatment with chloroethyl compounds . The specific reactions and their mechanisms would depend on the exact structure of the derivative being synthesized.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” would depend on its exact structure.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of thiazolopyridine and chromene derivatives with antimicrobial properties. A facile synthesis involving the condensation and refluxing processes has led to the creation of novel compounds with significant antimicrobial activities (El-Emary et al., 2005). Similarly, the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives has been reported, showing potential Antimicrobial, Antifungal, and Antimalarial activity (Shah et al., 2016).

Anti-Inflammatory and Antitumor Evaluation

A series of chromene derivatives prepared using multistep synthesis processes showed significant anti-inflammatory activity, suggesting their potential as structural templates for new anti-inflammatory drugs (Gandhi et al., 2018). Furthermore, compounds synthesized from 1-(benzothiazol-2-yl-thio)-acetonitrile and aromatic aldehyde demonstrated antitumor activities, evaluated against several human tumor and normal cell lines, highlighting their potential in cancer treatment (Al-Omran et al., 2014).

Antimicrobial Coatings and Biological Evaluation

The synthesis of coumarin thiazole derivatives and their incorporation into polyurethane coatings have shown excellent antimicrobial effects, indicating their potential application in antimicrobial coatings (El‐Wahab et al., 2014). Another study synthesized a series of thiazolidinone derivatives with antimicrobial activity, further contributing to the pool of compounds with potential biological applications (Patel et al., 2012).

Molecular Docking and Antimicrobial Agents

Molecular docking studies on benzothiazolopyridine compounds against estrogen and progesterone receptors have shown promising results, suggesting the activity of these compounds against breast cancers (Shirani et al., 2021). Additionally, a novel approach involving the synthesis of compounds via benzopyran ring opening demonstrated an efficient method for obtaining chromen-2-ones with potential application as antimicrobial agents (Kavitha et al., 2018).

Future Directions

The future directions for research on “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given their diverse biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIXLEKBXHMXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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